Angiogenesis agent 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H24O7 |

|---|---|

Molecular Weight |

376.4 g/mol |

IUPAC Name |

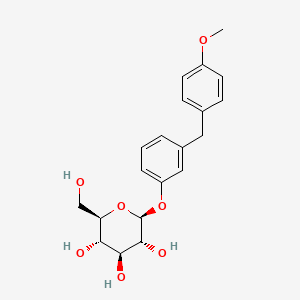

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[3-[(4-methoxyphenyl)methyl]phenoxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C20H24O7/c1-25-14-7-5-12(6-8-14)9-13-3-2-4-15(10-13)26-20-19(24)18(23)17(22)16(11-21)27-20/h2-8,10,16-24H,9,11H2,1H3/t16-,17-,18+,19-,20-/m1/s1 |

InChI Key |

UUJGQDYRNYTUFA-OUUBHVDSSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)CC2=CC(=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=CC(=CC=C2)OC3C(C(C(C(O3)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Angiopoietin-1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Angiopoietin-1 (Ang-1) is a critical secreted glycoprotein that plays a pivotal role in vascular development, maturation, and the maintenance of vascular quiescence. As an agonist for the endothelial-specific receptor tyrosine kinase Tie2, Ang-1 signaling is integral to the structural integrity and stability of blood vessels. Its mechanism of action involves a complex interplay of receptor activation, downstream signaling cascades, and crosstalk with other angiogenic pathways. This technical guide provides a comprehensive overview of the molecular mechanisms of Ang-1, detailed experimental protocols to study its function, and quantitative data to support further research and therapeutic development.

The Angiopoietin-1 and Tie2 Signaling Axis

Angiopoietin-1 is a member of the angiopoietin family of vascular growth factors, which also includes Angiopoietin-2 (Ang-2), a context-dependent antagonist of Ang-1.[1][2] Ang-1 is primarily secreted by perivascular cells, such as pericytes and vascular smooth muscle cells.[3] The biological effects of Ang-1 are mediated through its binding to the Tie2 receptor, a tyrosine kinase receptor predominantly expressed on the surface of endothelial cells.[4][5]

Upon binding, Ang-1 induces the multimerization and autophosphorylation of Tie2 receptors, initiating a cascade of intracellular signaling events. This activation is crucial for a variety of cellular responses that contribute to vascular health.

Core Signaling Pathways

The phosphorylation of Tie2 creates docking sites for various adaptor proteins and signaling molecules, leading to the activation of two primary downstream pathways:

-

PI3K/Akt Pathway: The recruitment of the p85 regulatory subunit of phosphatidylinositol 3-kinase (PI3K) to the phosphorylated Tie2 receptor is a key event in Ang-1 signaling. This leads to the activation of the serine/threonine kinase Akt. The PI3K/Akt pathway is central to the pro-survival and anti-apoptotic effects of Ang-1 on endothelial cells. Activated Akt phosphorylates and inactivates pro-apoptotic proteins, thereby promoting endothelial cell survival and maintaining the integrity of the vascular lining.

-

MAPK/ERK Pathway: Ang-1 signaling can also activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. While the anti-apoptotic effects are primarily driven by the PI3K/Akt pathway, the MAPK/ERK pathway may also contribute to endothelial cell survival and other cellular responses.

The intricate signaling network initiated by Ang-1 is visualized in the following diagram:

// Nodes Ang1 [label="Angiopoietin-1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tie2 [label="Tie2 Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pTie2 [label="Phosphorylated Tie2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; pAkt [label="Phosphorylated Akt", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK_pathway [label="MAPK/ERK Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Survival [label="Endothelial Cell Survival\n(Anti-apoptosis)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="rounded,filled"]; Vessel_Stability [label="Vessel Maturation &\nStability", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="rounded,filled"]; Anti_Inflammation [label="Anti-inflammation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="rounded,filled"];

// Edges Ang1 -> Tie2 [label=" Binds"]; Tie2 -> pTie2 [label=" Autophosphorylation"]; pTie2 -> PI3K [label=" Recruits & Activates"]; PI3K -> Akt [label=" Activates"]; Akt -> pAkt; pTie2 -> MAPK_pathway [label=" Activates"]; pAkt -> Cell_Survival; MAPK_pathway -> Cell_Survival; pAkt -> Vessel_Stability; pAkt -> Anti_Inflammation; }

Caption: Angiopoietin-1 Signaling Pathway.Cellular and Physiological Functions of Angiopoietin-1

The activation of the Tie2 signaling pathway by Ang-1 translates into several critical functions that are essential for vascular homeostasis.

-

Vessel Maturation and Stability: Ang-1 is indispensable for the later stages of angiogenesis, promoting the recruitment of perivascular cells to newly formed vessels. This interaction between endothelial cells and their supporting cells is crucial for the maturation and stabilization of the vasculature, leading to the formation of non-leaky, functional blood vessels.

-

Endothelial Cell Survival: A primary function of Ang-1 is the potent inhibition of endothelial cell apoptosis. By activating the PI3K/Akt pathway, Ang-1 promotes the survival of endothelial cells, which is vital for maintaining the integrity of the vascular endothelium.

-

Anti-inflammatory Effects: Ang-1 exhibits anti-inflammatory properties by suppressing the expression of adhesion molecules on endothelial cells and reducing vascular leakage induced by inflammatory mediators.

-

Counteracting Angiopoietin-2: Angiopoietin-2, often upregulated in pathological conditions, acts as a natural antagonist to Ang-1 by competing for Tie2 binding. This disrupts the stabilizing effects of Ang-1, leading to vascular destabilization and increased permeability. The balance between Ang-1 and Ang-2 is therefore a critical determinant of vascular health.

Quantitative Data on Angiopoietin-1 Activity

The following table summarizes key quantitative data related to the mechanism of action of Angiopoietin-1, compiled from various experimental studies.

| Parameter | Value | Cell Type/System | Method | Reference |

| Binding Affinity (Kd) | ||||

| Ang-1 to Tie2 | Similar to Ang-2 | Endothelial Cells | Not specified | |

| Effective Concentration | ||||

| Inhibition of Apoptosis | 50 ng/mL (significant) | Human Umbilical Vein Endothelial Cells (HUVECs) | Serum deprivation assay | |

| Inhibition of Apoptosis | 200 ng/mL (~50% inhibition) | HUVECs | Serum deprivation assay | |

| Tube Formation | 0.5-10 nM (dose-dependent) | Endothelial cells on microcarrier beads | 3D fibrin gel assay | |

| Tube Formation | 300 ng/mL | HUVECs | Fibrin matrix assay | |

| In vivo Neovascularization | 300 ng/mL | Mice | Matrigel plug assay | |

| Signaling Events | ||||

| Tie2 & p85 Phosphorylation | Dose-dependent | HUVECs | Western Blot | |

| PI3K Activity | Dose-dependent | HUVECs | PI3K activity assay | |

| Akt Phosphorylation | Dose-dependent | HUVECs | Western Blot |

Detailed Experimental Protocols

The study of Angiopoietin-1's mechanism of action relies on a variety of well-established in vitro and in vivo assays. Detailed protocols for key experiments are provided below.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in response to angiogenic stimuli.

Materials:

-

Basement membrane extract (e.g., Matrigel®)

-

96-well tissue culture plates, pre-cooled

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell basal medium and supplements

-

Recombinant Angiopoietin-1

-

Inverted microscope with imaging capabilities

Procedure:

-

Thaw the basement membrane extract on ice overnight at 4°C.

-

Pipette 50-80 µL of the cold liquid basement membrane extract into each well of a pre-cooled 96-well plate, ensuring the entire surface is covered.

-

Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

-

Harvest HUVECs and resuspend them in basal medium containing the desired concentration of Angiopoietin-1 or control vehicle. A typical cell density is 1x10⁴ to 1.5x10⁴ cells per well.

-

Carefully add 100 µL of the cell suspension onto the surface of the solidified matrix.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4 to 24 hours.

-

Monitor the formation of tube-like structures at desired time points using an inverted microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using appropriate image analysis software.

In Vivo Matrigel Plug Angiogenesis Assay

This in vivo assay evaluates the angiogenic potential of a substance by assessing the formation of new blood vessels into a subcutaneously implanted plug of basement membrane extract.

Materials:

-

Basement membrane extract (e.g., Matrigel®), growth factor reduced

-

Recombinant Angiopoietin-1

-

Heparin (optional, to prevent rapid degradation of growth factors)

-

Anesthetic

-

Syringes and needles

-

Mice (e.g., C57BL/6 or athymic nude)

Procedure:

-

Thaw the basement membrane extract on ice.

-

On ice, mix the liquid basement membrane extract with Angiopoietin-1 at the desired concentration (e.g., 300 ng/mL) and heparin. A typical volume for injection is 0.3-0.5 mL.

-

Anesthetize the mouse according to approved institutional protocols.

-

Subcutaneously inject the Matrigel mixture into the flank of the mouse using a pre-chilled syringe and needle. The mixture will form a solid plug at body temperature.

-

After a predetermined period (e.g., 7-14 days), euthanize the mice and carefully excise the Matrigel plugs.

-

The plugs can be processed for histological analysis to visualize and quantify the extent of vascularization. This can be done by staining with hematoxylin and eosin (H&E) or with endothelial cell-specific markers such as CD31.

-

Alternatively, the hemoglobin content of the plugs can be measured as an index of blood vessel formation.

A typical workflow for the Matrigel Plug Assay is depicted below:

// Nodes Prep [label="Prepare Matrigel Mixture\n(Matrigel + Ang-1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inject [label="Subcutaneous Injection\ninto Mouse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate [label="In Vivo Incubation\n(e.g., 7-14 days)", fillcolor="#FBBC05", fontcolor="#202124"]; Excise [label="Excise Matrigel Plug", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Analysis of Angiogenesis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Histology [label="Histology (H&E, CD31 staining)", fillcolor="#FFFFFF", fontcolor="#202124"]; Hemoglobin [label="Hemoglobin Assay", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Prep -> Inject; Inject -> Incubate; Incubate -> Excise; Excise -> Analysis; Analysis -> Histology [style=dashed]; Analysis -> Hemoglobin [style=dashed]; }

Caption: Experimental Workflow for Matrigel Plug Assay.Co-Immunoprecipitation (Co-IP) for Tie2 Signaling Complex

This technique is used to identify proteins that interact with the Tie2 receptor upon Ang-1 stimulation.

Materials:

-

Endothelial cells

-

Recombinant Angiopoietin-1

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-Tie2 antibody for immunoprecipitation

-

Protein A/G agarose beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Culture endothelial cells to near confluence and serum-starve overnight.

-

Treat the cells with Angiopoietin-1 for the desired time to stimulate Tie2 signaling.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Incubate the clarified lysate with an anti-Tie2 antibody overnight at 4°C with gentle rotation to form antibody-antigen complexes.

-

Add Protein A/G agarose beads and incubate for another 1-2 hours to capture the immune complexes.

-

Pellet the beads by centrifugation and wash several times with wash buffer to remove non-specific binding proteins.

-

Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting proteins (e.g., p85 subunit of PI3K).

Conclusion and Future Directions

Angiopoietin-1 is a key regulator of vascular health, acting through the Tie2 receptor to promote vessel maturation, stability, and endothelial cell survival. The PI3K/Akt signaling pathway is central to its anti-apoptotic and pro-survival functions. The intricate balance between Ang-1 and its antagonist, Ang-2, highlights the complexity of vascular regulation in both physiological and pathological contexts.

The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of modulating the Ang-1/Tie2 signaling pathway. Future research will likely focus on the development of stable Ang-1 mimetics and targeted therapies that can restore vascular homeostasis in diseases characterized by endothelial dysfunction and vascular leakage. A deeper understanding of the crosstalk between Ang-1/Tie2 and other signaling pathways will be crucial for the successful clinical translation of these promising therapeutic strategies.

References

An In-Depth Technical Guide to the Angiopoietin-1 Signaling Pathway

Introduction

Angiopoietin-1 (Ang-1) is a secreted glycoprotein and a critical regulating ligand in the process of angiogenesis and vascular development.[1][2] As a member of the angiopoietin family, Ang-1 plays a pivotal role in the later stages of vascular development, specifically in the maturation, stabilization, and maintenance of blood vessels.[3][4] It primarily signals through the endothelial-specific receptor tyrosine kinase, Tie2.[5] This interaction mediates reciprocal communication between the vascular endothelium and its surrounding perivascular cells and extracellular matrix. The Ang-1/Tie2 signaling axis is essential for promoting vascular quiescence, suppressing endothelial cell apoptosis, inhibiting vascular leakage, and limiting inflammation. Given its profound effects on vessel integrity and stability, this pathway is a key area of investigation for therapeutic strategies in diseases characterized by vascular dysfunction, such as sepsis, diabetic retinopathy, and cancer. This guide provides a detailed overview of the core components, mechanisms, and downstream effects of the Ang-1 signaling pathway, supplemented with quantitative data and experimental protocols for researchers in the field.

The Core Signaling Pathway: From Ligand Binding to Cellular Response

The canonical Ang-1 signaling pathway is initiated by the binding of Ang-1 to the Tie2 receptor on the surface of endothelial cells. This event triggers a cascade of intracellular phosphorylation events that culminate in a variety of cellular responses crucial for vascular homeostasis.

Ligands and Receptors

-

Angiopoietin-1 (Ang-1): The primary agonist of the pathway, Ang-1, is an oligomeric secreted glycoprotein typically expressed by perivascular cells, such as pericytes and vascular smooth muscle cells. Its structure includes an N-terminal superclustering domain, a coiled-coil domain, and a C-terminal fibrinogen-like domain that mediates receptor binding. Multimerization of Ang-1 is critical for its ability to effectively cluster and activate the Tie2 receptor.

-

Tie2 Receptor: A receptor tyrosine kinase (RTK) expressed predominantly on vascular endothelial cells. Its extracellular domain consists of immunoglobulin (Ig)-like motifs, EGF-homology domains, and fibronectin type III repeats. Binding of Ang-1 to this domain induces receptor dimerization or clustering, a prerequisite for activation.

-

Tie1 Receptor: An orphan receptor that shares structural similarity with Tie2 and is also expressed on endothelial cells. Tie1 can form heterodimers with Tie2, and in this state, it acts as an inhibitor of Ang-1/Tie2 signaling. This inhibition can be relieved by the regulated cleavage of the Tie1 ectodomain, a mechanism that sensitizes endothelial cells to Ang-1 without requiring changes in ligand concentration.

-

Integrins: In addition to Tie receptors, Ang-1 has been shown to bind to several integrins, including α5β1, which may mediate some of its effects, particularly in non-endothelial cell types.

Receptor Activation and Downstream Cascades

Upon binding of multimeric Ang-1, Tie2 receptors cluster on the cell surface, leading to trans-autophosphorylation of specific tyrosine residues within their intracellular kinase domains. This phosphorylation creates docking sites for various adaptor proteins and signaling molecules, initiating several downstream pathways.

-

The PI3K/Akt Survival Pathway: This is one of the most critical pathways activated by Ang-1. The phosphorylated Tie2 receptor recruits the regulatory subunit of Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn recruits and activates the serine/threonine kinase Akt (also known as Protein Kinase B). Activated Akt promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins. A key target is the forkhead transcription factor FKHR (FOXO1), which, when active, promotes the expression of genes involved in apoptosis and vascular destabilization (such as Angiopoietin-2). Ang-1-mediated Akt activation leads to the phosphorylation and nuclear exclusion of FKHR, thereby suppressing apoptosis and maintaining vascular stability. This pathway is also crucial for Ang-1's ability to stimulate endothelial nitric oxide synthase (eNOS), contributing to its angiogenic effects.

-

The Dok-R/PAK Migration Pathway: For endothelial cell migration, Ang-1 signaling utilizes the docking protein Dok-R (Downstream of Kinase). Following Tie2 activation, Dok-R is recruited to the receptor and becomes phosphorylated. This creates binding sites for the adaptor protein Nck and the p21-activated kinase (PAK), which are essential for cytoskeletal rearrangements and directed cell movement.

-

Other Signaling Pathways: The MAPK/ERK pathway can also be activated by Ang-1/Tie2 signaling and contributes to cell survival and migration. Additionally, Ang-1 signaling has been shown to engage pathways that reinforce the endothelial barrier, in part by up-regulating junctional proteins like zonula occludens-2.

Caption: The Angiopoietin-1 signaling pathway in endothelial cells.

Quantitative Data in Ang-1 Signaling

The biological effects of Ang-1 signaling are tightly regulated and can be quantified at multiple levels, from receptor-ligand interactions to downstream changes in protein activity and gene expression.

Table 1: Receptor-Ligand Binding Affinity

| Ligand | Receptor | Binding Affinity (Kd) | Reference |

|---|---|---|---|

| Angiopoietin-1 | Tie2 | ~3 nM | |

| Angiopoietin-2 | Tie2 | ~3 nM |

Note: While Ang-2 binds with similar affinity, it is considered a context-dependent antagonist/partial agonist.

Table 2: Changes in Protein Phosphorylation

| Treatment | Protein | Change in Phosphorylation | Cell Type | Reference |

|---|---|---|---|---|

| Angiopoietin-1 | Tie2 | Increased tyrosine phosphorylation | Cultured Endothelial Cells | |

| Angiopoietin-1 | Akt | Increased phosphorylation | Cultured Endothelial Cells |

| Angiopoietin-1 | Tie1 | Weakly increased (Tie2-dependent) | Cultured Endothelial Cells | |

Table 3: Regulation of Gene Expression by the Ang-1/Akt/FKHR Axis

| Condition | Transcription Factor | Target Gene | Change in Expression | Cellular Effect | Reference |

|---|---|---|---|---|---|

| Active FKHR | FKHR (FOXO1) | Angiopoietin-2 | Increased | Vascular Destabilization | |

| Active FKHR | FKHR (FOXO1) | Survivin | Decreased | Promotes Apoptosis | |

| Ang-1 Treatment | FKHR (FOXO1) | Angiopoietin-2 | Decreased (via FKHR inhibition) | Promotes Vascular Stability |

| Ang-1 Treatment | Inflammatory Genes | E-selectin, ICAM-1, VCAM-1 | Decreased | Anti-inflammatory | |

Key Experimental Protocols

Studying the Ang-1 signaling pathway involves a variety of in vitro and in vivo techniques. Below are detailed methodologies for three fundamental assays.

Analysis of Tie2 Phosphorylation by Western Blot

This protocol is used to quantify the activation state of the Tie2 receptor in response to Ang-1 stimulation.

Caption: Workflow for Western Blot analysis of Tie2 phosphorylation.

Detailed Methodology:

-

Cell Culture and Treatment:

-

Culture human umbilical vein endothelial cells (HUVECs) to 80-90% confluency in appropriate media.

-

Serum-starve the cells for 4-6 hours to reduce basal receptor tyrosine kinase activity.

-

Treat cells with Angiopoietin-1 at a specified concentration (e.g., 50-100 ng/mL) for various time points (e.g., 15, 30, 60 minutes). Include untreated and vehicle-only controls.

-

-

Cell Lysis and Protein Quantification:

-

After treatment, immediately place plates on ice and wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the protein lysates on an 8% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Antibody Incubation and Detection:

-

Block the membrane for 1 hour at room temperature in 5% w/v Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated Tie2 (e.g., anti-phospho-Tie2 Tyr992) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.

-

-

Analysis:

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Tie2.

-

Quantify the band intensities using densitometry software. The level of Tie2 phosphorylation is expressed as the ratio of the phospho-Tie2 signal to the total Tie2 signal.

-

Endothelial Cell Migration (Transwell Assay)

This assay measures the chemotactic ability of endothelial cells to migrate towards a gradient of an angiogenic factor like Ang-1.

Caption: Workflow for the endothelial cell Transwell migration assay.

Detailed Methodology:

-

Preparation:

-

Prepare assay medium (e.g., Endothelial Cell Basal Medium with 10% FBS) and test medium containing the chemoattractant (e.g., Ang-1 at 20-50 ng/mL in basal medium).

-

Place cell culture inserts (e.g., 24-well format with 8.0 µm pore size) into the wells of a 24-well plate.

-

-

Assay Setup:

-

Add 750 µL of test medium (containing Ang-1) to the lower compartment of each well. Use medium without Ang-1 as a negative control.

-

Detach a confluent culture of endothelial cells using a non-enzymatic cell detachment solution or brief trypsinization.

-

Resuspend the cells in serum-free or low-serum assay medium and count them. Dilute the cell suspension to a final concentration of 1x10^5 cells/mL.

-

Carefully add 500 µL of the cell suspension (5x10^4 cells) into the upper chamber of each insert.

-

-

Incubation and Processing:

-

Incubate the plate in a humidified incubator (37°C, 5% CO2) for 3-6 hours.

-

After incubation, carefully remove the inserts from the wells. Remove the non-migrated cells from the upper surface of the membrane by gently wiping with a cotton swab.

-

-

Fixation, Staining, and Quantification:

-

Fix the migrated cells on the bottom side of the membrane by immersing the inserts in cold methanol for 20 minutes.

-

Allow the membranes to air dry.

-

Stain the cells with a solution like Crystal Violet or Giemsa stain.

-

After washing away excess stain, count the number of migrated cells in 5-10 random high-power fields under a microscope.

-

In Vitro Angiogenesis (Tube Formation Assay)

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane extract, a key step in angiogenesis.

Detailed Methodology:

-

Plate Coating:

-

Thaw a basement membrane extract (BME), such as Matrigel®, on ice overnight. Keep all plates and pipette tips cold.

-

Using pre-cooled tips, add 50 µL (for 96-well plate) or 250 µL (for 24-well plate) of the BME to each well, ensuring the entire surface is covered.

-

Incubate the plate at 37°C for at least 30-60 minutes to allow the matrix to polymerize into a gel.

-

-

Cell Seeding:

-

Harvest endothelial cells (e.g., HUVECs) that are 80-90% confluent.

-

Resuspend the cells in their basal medium, typically with low serum (0.5-2% FBS), containing the test substance (e.g., Ang-1) or controls.

-

Seed the cells onto the surface of the polymerized gel at a density of approximately 1.5-2.5 x 10^4 cells per well in a 96-well plate.

-

-

Incubation and Visualization:

-

Incubate the plate at 37°C, 5% CO2 for 4-18 hours. During this time, cells will migrate and align to form tube-like networks.

-

Visualize the tube networks using a phase-contrast inverted microscope. Images can be captured at several time points.

-

-

Quantification:

-

The extent of tube formation can be quantified by measuring various parameters from the captured images using analysis software (e.g., ImageJ with an angiogenesis plugin).

-

Commonly measured parameters include: total tube length, number of branch points (nodes), and number of loops (meshes). These values are then compared between treated and control groups.

-

References

- 1. ANGPT1 angiopoietin 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. Angiopoietin 1 - Wikipedia [en.wikipedia.org]

- 3. SIGNALLING AND FUNCTIONS OF ANGIOPOIETIN-1 IN VASCULAR PROTECTION - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Angiopoietins in angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

In Vitro Angiogenesis Assays: A Technical Guide for the Evaluation of "Angiogenesis Agent 1"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing and embryonic development, and in pathological conditions like tumor growth and macular degeneration.[1][2][3][4] The ability to modulate this process holds significant therapeutic potential. This technical guide provides an in-depth overview of the core in vitro assays used to assess the pro- or anti-angiogenic potential of a test compound, referred to herein as "Angiogenesis Agent 1."

In vitro angiogenesis assays offer a controlled environment to dissect the complex multi-step process of blood vessel formation, which includes endothelial cell proliferation, migration, differentiation, and tube formation.[1] These assays are instrumental for initial screening and mechanistic studies of novel therapeutic agents. This guide details the methodologies for key experiments, presents a framework for data interpretation, and illustrates the underlying biological and experimental workflows.

Core In Vitro Angiogenesis Assays

A comprehensive evaluation of an angiogenic agent typically involves a panel of assays, as each models a specific step in the angiogenic cascade. The most widely utilized assays are:

-

Endothelial Cell Proliferation Assay: Measures the effect of the agent on the growth of endothelial cells, a fundamental aspect of vessel expansion.

-

Endothelial Cell Migration Assay: Assesses the directional movement of endothelial cells, which is crucial for their mobilization towards an angiogenic stimulus.

-

Tube Formation Assay: Evaluates the ability of endothelial cells to differentiate and form capillary-like structures on a basement membrane matrix.

-

Aortic Ring Assay: An ex vivo model that recapitulates the sprouting of new vessels from an existing blood vessel, providing a more complex biological context.

-

Spheroid Sprouting Assay: A 3D model that mimics the initial stages of sprouting angiogenesis from a cluster of endothelial cells.

Angiogenesis Signaling Pathway

The process of angiogenesis is tightly regulated by a complex network of signaling pathways. A simplified, generalized pathway is depicted below, highlighting key receptors and downstream effectors that represent potential targets for "this compound."

Data Presentation for "this compound"

The following tables provide a template for summarizing quantitative data from the described assays. The data for "this compound" is hypothetical and serves as an illustration.

Table 1: Endothelial Cell Proliferation Assay

| Treatment Group | Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |

| Vehicle Control | 0 | 100 | ± 5.2 |

| This compound | 0.1 | 98.1 | ± 4.8 |

| This compound | 1 | 75.3 | ± 6.1 |

| This compound | 10 | 42.6 | ± 3.9 |

| Positive Control (e.g., Sorafenib) | 5 | 35.8 | ± 4.5 |

Table 2: Endothelial Cell Migration Assay (Transwell)

| Treatment Group | Concentration (µM) | Migrated Cells (per field) | Standard Deviation |

| Vehicle Control | 0 | 150 | ± 12 |

| This compound | 0.1 | 142 | ± 15 |

| This compound | 1 | 88 | ± 9 |

| This compound | 10 | 35 | ± 7 |

| Positive Control (e.g., VEGF) | - | 280 | ± 21 |

Table 3: Tube Formation Assay

| Treatment Group | Concentration (µM) | Total Tube Length (µm) | Number of Branch Points |

| Vehicle Control | 0 | 12,500 ± 850 | 85 ± 9 |

| This compound | 0.1 | 11,800 ± 920 | 81 ± 11 |

| This compound | 1 | 6,200 ± 710 | 42 ± 6 |

| This compound | 10 | 1,500 ± 320 | 15 ± 4 |

| Positive Control (Anti-VEGF Ab) | 1 µg/mL | 2,100 ± 450 | 20 ± 5 |

Table 4: Aortic Ring Assay

| Treatment Group | Concentration (µM) | Sprouting Area (pixels²) | Sprout Length (µm) |

| Vehicle Control | 0 | 85,000 ± 9,800 | 450 ± 55 |

| This compound | 0.1 | 81,500 ± 10,200 | 430 ± 62 |

| This compound | 1 | 42,300 ± 6,500 | 210 ± 38 |

| This compound | 10 | 10,800 ± 2,100 | 85 ± 15 |

| Positive Control (e.g., Suramin) | 10 | 15,200 ± 3,300 | 110 ± 25 |

Table 5: Spheroid Sprouting Assay

| Treatment Group | Concentration (µM) | Cumulative Sprout Length (µm) | Number of Sprouts |

| Vehicle Control | 0 | 2,500 ± 310 | 25 ± 4 |

| This compound | 0.1 | 2,350 ± 290 | 23 ± 5 |

| This compound | 1 | 1,100 ± 180 | 12 ± 3 |

| This compound | 10 | 320 ± 95 | 4 ± 2 |

| Positive Control (VEGF-A) | 25 ng/mL | 4,800 ± 450 | 42 ± 6 |

Experimental Workflow

The general workflow for testing "this compound" involves a series of sequential assays, starting from single-cell responses to more complex 3D models.

Detailed Experimental Protocols

Endothelial Cell Proliferation Assay

This assay measures changes in endothelial cell number in response to "this compound."

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Growth Medium (EGM-2)

-

96-well plates

-

"this compound" stock solution

-

Cell viability reagent (e.g., MTT, PrestoBlue™)

-

Plate reader

Protocol:

-

Seed HUVECs into a 96-well plate at a density of 2,000-5,000 cells/well in EGM-2.

-

Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

-

Prepare serial dilutions of "this compound" in EGM-2.

-

Replace the medium with the prepared dilutions of the agent. Include vehicle control and positive/negative controls.

-

Incubate for 24-72 hours.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Endothelial Cell Migration Assay (Transwell)

This assay quantifies the chemotactic response of endothelial cells.

Materials:

-

HUVECs

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Endothelial Basal Medium (EBM-2) with 0.5% FBS

-

Chemoattractant (e.g., VEGF)

-

"this compound" stock solution

-

Cotton swabs, staining solution (e.g., Crystal Violet)

Protocol:

-

Pre-coat the top of the Transwell inserts with a thin layer of gelatin or fibronectin, if desired.

-

Starve HUVECs in EBM-2 with 0.5% FBS for 4-6 hours.

-

Add EBM-2 containing a chemoattractant (e.g., 20 ng/mL VEGF) to the lower chamber of the 24-well plate.

-

Harvest and resuspend the starved HUVECs in EBM-2 with 0.5% FBS.

-

Add the HUVEC suspension (e.g., 5 x 10⁴ cells) to the upper chamber of the Transwell insert, along with different concentrations of "this compound."

-

Incubate for 4-18 hours at 37°C and 5% CO₂.

-

Remove the inserts and gently wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface with methanol and stain with Crystal Violet.

-

Count the number of migrated cells in several random fields under a microscope.

Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like networks.

Materials:

-

HUVECs

-

Reduced growth factor basement membrane extract (BME), such as Matrigel®

-

Pre-chilled 96-well plate

-

EBM-2

-

"this compound" stock solution

-

Calcein AM (for visualization)

Protocol:

-

Thaw the BME on ice overnight at 4°C.

-

Coat the wells of a pre-chilled 96-well plate with 50 µL of BME and incubate at 37°C for 30-60 minutes to allow for polymerization.

-

Harvest HUVECs and resuspend them in EBM-2 at a density of 1-1.5 x 10⁵ cells/mL.

-

Prepare different concentrations of "this compound" in the cell suspension.

-

Gently add 100 µL of the cell suspension containing the agent to each BME-coated well.

-

Incubate for 4-18 hours at 37°C and 5% CO₂.

-

Visualize and capture images of the tube network using a phase-contrast microscope.

-

Quantify the tube formation by measuring parameters such as total tube length, number of nodes, and number of branches using image analysis software.

Aortic Ring Assay

This ex vivo assay provides a more complex model of angiogenesis.

Materials:

-

Thoracic aorta from a rat or mouse

-

Collagen type I or BME

-

48-well plate

-

Endothelial cell growth medium

-

"this compound" stock solution

Protocol:

-

Humanely euthanize a rodent and dissect the thoracic aorta under sterile conditions.

-

Remove the surrounding fibro-adipose tissue and cut the aorta into 1 mm thick rings.

-

Embed the aortic rings in a layer of collagen or BME in a 48-well plate.

-

Allow the matrix to polymerize at 37°C.

-

Add endothelial cell growth medium containing different concentrations of "this compound."

-

Incubate for 7-14 days, changing the medium every 2-3 days.

-

Monitor the outgrowth of microvessels from the aortic rings daily using a microscope.

-

Quantify the angiogenic response by measuring the area of sprouting or the length of the longest sprout.

Spheroid Sprouting Assay

This 3D assay models the sprouting of new vessels from an endothelial cell aggregate.

Materials:

-

HUVECs

-

Methylcellulose

-

Collagen type I or fibrinogen

-

Non-adherent round-bottom 96-well plates or hanging drop plates

-

"this compound" stock solution

Protocol:

-

Generate HUVEC spheroids by culturing them in hanging drops or non-adherent plates in medium containing methylcellulose for 24 hours.

-

Collect the spheroids and embed them in a collagen or fibrin gel in a 24- or 48-well plate.

-

After polymerization of the gel, add medium containing various concentrations of "this compound."

-

Incubate for 24-48 hours.

-

Capture images of the spheroids and their sprouts.

-

Quantify the angiogenic response by measuring the cumulative length of all sprouts and the number of sprouts per spheroid.

Logical Framework for Agent Evaluation

The evaluation of "this compound" should follow a logical progression from demonstrating a biological effect to understanding its mechanism of action.

References

- 1. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reactionbiology.com [reactionbiology.com]

- 3. Recent Improvements in In Vitro Angiogenesis Assays | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]

- 4. A Review on Angiogenesis and Its Assays - PMC [pmc.ncbi.nlm.nih.gov]

Angiopoietin-1: A Technical Guide to its Discovery, Synthesis, and Core Signaling Axis

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of Angiopoietin-1 (Ang-1), a critical secreted glycoprotein in vascular development and homeostasis. We will explore its initial discovery, the methodologies for its recombinant synthesis, and the key experimental protocols used to elucidate its function. Furthermore, this guide details the Ang-1/Tie2 signaling pathway, a pivotal axis in angiogenesis and vascular stabilization.

Discovery of Angiopoietin-1

Angiopoietin-1 was identified as the first physiological ligand for the TIE2 receptor, an endothelial and hematopoietic cell-specific receptor tyrosine kinase. The discovery was a landmark achievement from Regeneron Pharmaceuticals, reported by Davis et al. in 1996, and was accomplished using a novel and powerful "secretion-trap" expression cloning technique.[1][2] This method was designed specifically to identify secreted ligands by trapping them intracellularly within the cells engineered to produce them.

Secretion-Trap Expression Cloning Methodology

The core principle of the secretion-trap method is to co-transfect a library of cDNA into host cells (e.g., COS cells) along with a plasmid encoding a "trap" receptor. The ligand, encoded by a cDNA from the library, is synthesized and processed through the secretory pathway. Simultaneously, the soluble extracellular domain of the target receptor (in this case, TIE2-Fc, a fusion of the TIE2 ectodomain with the Fc fragment of IgG) is also expressed. Crucially, the TIE2-Fc construct lacks a secretion signal, causing it to be retained within the endoplasmic reticulum.

If a cell is transfected with a cDNA encoding the TIE2 ligand (Ang-1), the newly synthesized Ang-1 binds to the TIE2-Fc fusion protein within the secretory pathway vesicles. This interaction "traps" the ligand-receptor complex inside the cell. The rare cells that have successfully trapped the complex can then be identified using a labeled antibody that detects the Fc portion of the fusion protein. Through sequential rounds of enrichment and plasmid rescue from these positive cells, the cDNA encoding Angiopoietin-1 was ultimately isolated.[1][2]

References

Angiopoietin-1: A Technical Guide to Target Identification and Validation in Angiogenesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions, such as development and wound healing, and in pathological conditions, including tumor growth and metastasis. A key regulator of this intricate process is Angiopoietin-1 (Ang1), a secreted glycoprotein that plays a pivotal role in vessel maturation, stabilization, and quiescence.[1][2] This technical guide provides an in-depth overview of Angiopoietin-1 as a therapeutic target, detailing its signaling pathways, methods for its validation, and quantitative data from key experimental assays.

Angiopoietin-1 is a member of the angiopoietin family of growth factors that also includes Angiopoietin-2 (Ang2), Angiopoietin-3 (in mice), and Angiopoietin-4 (in humans).[1][2] These ligands primarily interact with the Tie family of receptor tyrosine kinases, Tie1 and Tie2, which are predominantly expressed on vascular endothelial cells. Ang1 acts as an agonist for the Tie2 receptor, inducing its phosphorylation and initiating downstream signaling cascades that are crucial for maintaining vascular integrity. In contrast, Ang2 often acts as a context-dependent antagonist of Ang1, promoting vessel destabilization and thereby facilitating angiogenesis in the presence of other factors like Vascular Endothelial Growth Factor (VEGF). The balance between Ang1 and Ang2 signaling is therefore a critical determinant of vascular health and disease.

Target Identification: The Angiopoietin-1/Tie2 Axis

The primary receptor for Angiopoietin-1 is the Tie2 receptor tyrosine kinase. The interaction between Ang1 and Tie2 is fundamental to the maintenance of vascular quiescence and the regulation of angiogenesis.

The Angiopoietin-1/Tie2 Signaling Pathway

Upon binding of Angiopoietin-1, Tie2 receptors dimerize and undergo autophosphorylation on specific tyrosine residues within their intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and signaling molecules, leading to the activation of downstream pathways that mediate the biological effects of Ang1.

Two major signaling cascades are activated downstream of Tie2:

-

PI3K/Akt Pathway: The p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K) binds to the phosphorylated Tie2 receptor, leading to the activation of the catalytic subunit and the subsequent activation of the serine/threonine kinase Akt. The PI3K/Akt pathway is a crucial mediator of endothelial cell survival, protecting them from apoptosis. This pathway also contributes to the regulation of endothelial nitric oxide synthase (eNOS), which is involved in Ang1-induced angiogenesis.

-

Dok-R/Ras/ERK Pathway: The docking protein Dok-R (Downstream of Kinase Receptor) is recruited to the phosphorylated Tie2 receptor. This leads to the activation of the Ras/MAPK (ERK) pathway, which is involved in regulating endothelial cell migration and proliferation.

The signaling pathways are further modulated by interactions with other receptors, such as Tie1 and integrins. Tie1 can form heterodimers with Tie2, influencing the cellular response to angiopoietins. Integrin binding has also been shown to play a role in Ang1-mediated signaling.

Target Validation: Experimental Approaches

Validating Angiopoietin-1 as a therapeutic target involves a series of in vitro and in vivo experiments designed to assess its role in angiogenesis. The following are key experimental protocols used in this process.

In Vitro Assays

1. Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane extract, a key step in angiogenesis.

-

Methodology:

-

Thaw basement membrane extract (e.g., Matrigel) on ice and coat the wells of a 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

-

Seed endothelial cells (e.g., HUVECs) onto the solidified matrix in the presence or absence of Angiopoietin-1.

-

Incubate for 4-24 hours to allow for tube formation.

-

Visualize and quantify the tube network using microscopy and image analysis software to measure parameters such as total tube length, number of junctions, and number of loops.

-

2. Endothelial Cell Migration Assay

This assay measures the chemotactic response of endothelial cells to Angiopoietin-1.

-

Methodology (Boyden Chamber Assay):

-

Use a transwell insert with a porous membrane (e.g., 8.0 µm pore size).

-

Place media containing Angiopoietin-1 in the lower chamber as a chemoattractant.

-

Seed endothelial cells in the upper chamber.

-

Incubate for a defined period (e.g., 5 hours) to allow cells to migrate through the membrane.

-

Fix and stain the cells that have migrated to the lower surface of the membrane.

-

Count the migrated cells under a microscope.

-

-

Methodology (Wound Healing/Scratch Assay):

-

Grow a confluent monolayer of endothelial cells in a culture plate.

-

Create a "scratch" or "wound" in the monolayer with a pipette tip.

-

Wash to remove detached cells and add media containing Angiopoietin-1.

-

Image the wound at time zero and at subsequent time points (e.g., 12 hours).

-

Quantify the rate of wound closure as a measure of cell migration.

-

3. Endothelial Cell Proliferation Assay

This assay determines the effect of Angiopoietin-1 on the proliferation of endothelial cells.

-

Methodology:

-

Seed endothelial cells in a 96-well plate and allow them to adhere.

-

Starve the cells in a low-serum medium to synchronize their cell cycles.

-

Treat the cells with various concentrations of Angiopoietin-1.

-

After a defined incubation period (e.g., 48 hours), assess cell proliferation using methods such as direct cell counting with a hemocytometer, or assays that measure metabolic activity (e.g., MTT assay) or DNA synthesis (e.g., BrdU incorporation).

-

In Vivo Assay

1. Matrigel Plug Angiogenesis Assay

This is a widely used in vivo model to assess angiogenesis.

-

Methodology:

-

Mix ice-cold liquid Matrigel with Angiopoietin-1 and, as a positive control, a known angiogenic factor like bFGF or VEGF. A control plug should contain Matrigel alone.

-

Subcutaneously inject the Matrigel mixture into mice. The Matrigel will form a solid plug at body temperature.

-

After a set period (e.g., 7-14 days), excise the Matrigel plugs.

-

Process the plugs for histological analysis.

-

Quantify the extent of angiogenesis by measuring the infiltration of endothelial cells (e.g., by staining for CD31) and the formation of new blood vessels within the plug. The hemoglobin content of the plug can also be measured as an indicator of vascularization.

-

Quantitative Data Summary

The following tables summarize quantitative data on the effects of Angiopoietin-1 in key angiogenesis assays. It is important to note that specific values can vary depending on the cell type, assay conditions, and source of recombinant Angiopoietin-1.

| In Vitro Assay | Parameter Measured | Angiopoietin-1 Concentration | Observed Effect |

| Endothelial Cell Migration | Migrated Cells (Fold Increase) | 100 ng/mL | ~2.5-fold increase |

| Endothelial Cell Proliferation | Proliferation (% Increase) | 200 ng/mL | ~30% increase |

| Endothelial Cell Tube Formation | Total Tube Length (µm) | 300 ng/mL | Significant increase in tube network complexity |

| Endothelial Cell Survival | Apoptosis (% Decrease) | 100 ng/mL | ~50% reduction in apoptosis |

| In Vivo Assay | Parameter Measured | Angiopoietin-1 Treatment | Observed Effect |

| Matrigel Plug Assay | Hemoglobin Content (µ g/plug ) | 500 ng Ang1/plug | ~3-fold increase compared to control |

| Matrigel Plug Assay | CD31+ Area (% of total area) | 500 ng Ang1/plug | Significant increase in vessel density |

Conclusion

Angiopoietin-1, through its interaction with the Tie2 receptor, is a critical regulator of vascular homeostasis and angiogenesis. The signaling pathways initiated by Ang1 play a vital role in promoting endothelial cell survival, migration, and the formation of stable vascular networks. The experimental protocols detailed in this guide provide a robust framework for the identification and validation of Angiopoietin-1 as a therapeutic target. The quantitative data underscores the potent pro-angiogenic and vessel-stabilizing effects of this growth factor. A thorough understanding of the Angiopoietin-1/Tie2 signaling axis is essential for the development of novel therapeutic strategies aimed at modulating angiogenesis in a variety of disease contexts.

References

An In-depth Technical Guide to the Angiopoietin-1 Family of Compounds

This guide provides a comprehensive overview of the Angiopoietin-1 (Ang-1) family of compounds, their signaling pathways, and their roles in angiogenesis and vascular homeostasis. It is intended for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of targeting this pathway.

Introduction to the Angiopoietin Family

The angiopoietins are a family of vascular growth factors that play crucial roles in both embryonic and postnatal angiogenesis.[1] This family includes Angiopoietin-1 (Ang-1), Angiopoietin-2 (Ang-2), Angiopoietin-3 (in mice), and Angiopoietin-4 (in humans), as well as a number of angiopoietin-like proteins (ANGPTLs).[1] These proteins are critical for the development, maturation, remodeling, and stabilization of the vascular system.[1][2]

Angiopoietin-1 (Ang-1) is a secreted glycoprotein that acts as an agonist for the Tie2 receptor tyrosine kinase. It is essential for the maturation and stabilization of blood vessels by mediating interactions between the endothelium and the surrounding matrix and mesenchymal cells. Ang-1 is known to promote vessel quiescence and structural integrity in adult vasculature.

Angiopoietin-2 (Ang-2) , in contrast, often acts as a natural antagonist to Ang-1. It binds to the Tie2 receptor with a similar affinity as Ang-1 but can disrupt vascularization and promote cell death in the absence of vascular endothelial growth factor (VEGF). However, in the presence of VEGF, Ang-2 can promote neovascularization.

The balance between Ang-1 and Ang-2 is a critical determinant of vascular health and disease, influencing processes from developmental angiogenesis to tumor progression and inflammation.

Angiopoietin-1 Receptors and Signaling Pathways

Angiopoietins exert their effects primarily through the Tie family of receptor tyrosine kinases, which are predominantly expressed on vascular endothelial cells.

-

Tie2: This is the primary and well-established receptor for all angiopoietins. Ang-1 binding to Tie2 induces receptor phosphorylation and initiates downstream signaling cascades.

-

Tie1: While its direct ligands are not as well-defined, Tie1 can form heterodimers with Tie2, modulating its signaling activity.

Upon binding of Ang-1, which exists as multimers, Tie2 receptors cluster and autophosphorylate, creating docking sites for various signaling molecules. This leads to the activation of two main signaling pathways that regulate endothelial cell motility, survival, and vascular stability.

-

PI3K/Akt Pathway: This pathway is crucial for endothelial cell survival and migration. Activation of this pathway leads to the upregulation of survival proteins like survivin and the inhibition of pro-apoptotic factors like BAD and caspase-9. It also promotes the production of nitric oxide (NO) via endothelial nitric oxide synthase (eNOS), which is a key mediator of angiogenesis.

-

Dok-R/Ras/MAPK Pathway: The recruitment of the docking protein Dok-R to phosphorylated Tie2 can lead to the activation of the Ras-MAPK pathway, which also plays a role in cell migration.

The following diagram illustrates the key signaling events initiated by Ang-1 binding to the Tie2 receptor.

Caption: Angiopoietin-1 signaling cascade.

Cellular and In Vivo Effects of Angiopoietin-1

Ang-1 exerts a multitude of effects on the vasculature, both at the cellular level and in whole organisms. These effects are generally associated with promoting vascular stability and maturation.

| Effect | Description | References |

| Cellular Effects | ||

| Anti-apoptosis | Promotes endothelial cell survival by inhibiting programmed cell death, largely through the PI3K/Akt pathway. | |

| Cell Migration | Stimulates the migration of endothelial cells, a key process in angiogenesis. | |

| Vessel Sprouting | Induces the formation of capillary-like sprouts from pre-existing vessels in vitro. | |

| Anti-permeability | Decreases vascular permeability induced by inflammatory agents and VEGF, contributing to vessel stability. | |

| Anti-inflammatory | Suppresses the expression of inflammatory adhesion molecules on endothelial cells, reducing leukocyte adhesion. | |

| In Vivo Effects | ||

| Vessel Maturation and Remodeling | Plays a critical role in the later stages of vascular development, including the recruitment of pericytes and smooth muscle cells to stabilize newly formed vessels. | |

| Vascular Protection | Protects the vasculature from plasma leakage and inflammation. | |

| Hematopoiesis | The Ang-1/Tie2 signaling pathway is involved in regulating hematopoietic stem cell quiescence in the bone marrow. |

Quantitative Data on Angiopoietin-1 Activity

The biological activity of Ang-1 has been quantified in various in vitro and in vivo experimental systems. The following tables summarize some of the reported quantitative data.

In Vitro Studies

| Assay | Cell Type | Ang-1 Concentration | Observed Effect | Reference |

| Endothelial Cell Sprouting | Human Umbilical Vein Endothelial Cells (HUVECs) | 0.5-10 nM | Dose-dependent induction of capillary sprout formation. | |

| Akt Phosphorylation | Porcine Coronary Artery Endothelial Cells (PCAECs) | 150-500 ng/ml | Dose-dependent increase in Akt phosphorylation. | |

| PI 3-Kinase Activity | Human Umbilical Vein Endothelial Cells (HUVECs) | 200 ng/ml | Significant increase in PI 3-kinase activity. | |

| NO Production | Human Umbilical Vein Endothelial Cells (HUVECs) | 300 ng/ml | Increased nitric oxide production. | |

| PAF Synthesis | Bovine Aortic Endothelial Cells (BAECs) | 1 nM | 21-fold increase in Tie2 phosphorylation and subsequent PAF synthesis. |

In Vivo Studies

| Model | Treatment | Dose/Regimen | Outcome | Reference |

| Monocrotaline-induced Pulmonary Hypertension (Rat) | Cell-based Ang-1 gene transfer | 5x10^5 transfected cells | Improved survival and reduced right ventricular pressure. | |

| Matrigel Plug Angiogenesis (Mouse) | Recombinant Ang-1 | 300 ng/ml in Matrigel | Significant induction of neovascularization. | |

| Vascular Dementia (Rat) | AV-001 (Ang-1 mimetic peptide) | 1 µg/Kg, once daily | Improved cognitive function and reduced white matter injury. | |

| Tumor Xenograft (Mouse) | Ang-1 overexpressing tumor cells | - | Altered tumor growth (enhanced or inhibited depending on tumor type). |

Experimental Protocols

A variety of experimental techniques are employed to study the function of Ang-1. Below are outlines of some key methodologies.

In Vitro Endothelial Cell Sprouting Assay

This assay is used to assess the ability of Ang-1 to induce the formation of capillary-like structures from a monolayer of endothelial cells.

-

Cell Culture: Endothelial cells (e.g., HUVECs) are cultured on microcarrier beads.

-

Embedding: The cell-coated beads are embedded in a three-dimensional fibrin or collagen gel.

-

Stimulation: The gel is overlaid with culture medium containing various concentrations of Ang-1 or control substances.

-

Analysis: The formation of capillary-like sprouts from the beads is observed and quantified over time using microscopy. The length and number of sprouts are measured.

The following diagram illustrates the workflow for a typical in vitro sprouting assay.

References

preliminary studies on "Angiogenesis agent 1" anti-tumor activity

A Technical Guide to the Anti-Tumor Activity of Angiopoietin-1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Angiopoietin-1 (ANGPT1), a key ligand for the endothelial-specific Tie2 receptor tyrosine kinase, plays a critical and complex role in vasculogenesis and angiogenesis. While its function in embryonic development and vascular homeostasis is well-established, its involvement in tumor progression is multifaceted and often contradictory. Preliminary studies reveal that ANGPT1 can exert both anti-tumor and pro-tumor effects, largely dependent on the specific tumor microenvironment. This technical guide synthesizes the current understanding of ANGPT1's anti-tumor activities, detailing its signaling pathways, summarizing quantitative data from key preclinical studies, and providing standardized experimental protocols for its investigation.

The Angiopoietin-1/Tie2 Signaling Pathway

ANGPT1 is a secreted glycoprotein that primarily signals through the Tie2 receptor, which is predominantly expressed on vascular endothelial cells.[1] The binding of ANGPT1 to Tie2 induces receptor phosphorylation, initiating a cascade of downstream signaling events.[1] A major pathway activated is the PI3K/Akt signaling cascade, which is crucial for promoting endothelial cell survival, quiescence, and vascular integrity.[1][2] In a quiescent state, ANGPT1 signaling contributes to vessel maturation and stability by recruiting perivascular cells, such as pericytes and smooth muscle cells.[3] This stabilization is a key mechanism behind its potential anti-tumor effects, as it can lead to a more normalized and less leaky tumor vasculature.

However, the signaling outcome can be modulated by Angiopoietin-2 (ANGPT2), a natural antagonist of ANGPT1. ANGPT2 competes with ANGPT1 for Tie2 binding, and in its presence, can block ANGPT1-mediated stabilization, leading to vascular destabilization and priming the endothelium for angiogenic sprouting in response to factors like VEGF.

Context-Dependent Anti-Tumor and Pro-Tumor Activities

The role of ANGPT1 in cancer is not universal and appears to be highly dependent on the tumor type and the existing vascular maturity.

Anti-Tumor Effects: Vessel Normalization and Growth Inhibition

In several preclinical models, ANGPT1 has demonstrated significant anti-tumor activity. This effect is primarily attributed to its ability to "normalize" the tumor vasculature. By recruiting pericytes, ANGPT1 stabilizes tumor vessels, making them less permeable and more efficient. This stabilization can inhibit tumor angiogenesis and reduce tumor growth. For example, overexpression of ANGPT1 in human colon cancer (HT29) and squamous cell carcinoma (A431) xenografts resulted in significant tumor growth inhibition. This effect was linked to increased pericyte coverage of tumor vessels, reduced vessel counts, and decreased tumor cell proliferation.

Pro-Tumor Effects: Angiogenesis Promotion

Conversely, in certain contexts, ANGPT1 can promote tumor growth. This paradoxical effect is often observed in tumors with a sparse population of mural cells. In such environments, ANGPT1 may induce sprouting angiogenesis rather than vessel maturation, leading to enhanced tumor growth. Studies using PC3 prostate cancer xenografts showed that ANGPT1 expression enhanced angiogenesis and accelerated tumor growth. Similarly, in ovarian cancer models, increased expression of ANGPT1 was shown to promote intraperitoneal tumor growth and shorten survival.

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from key studies, highlighting the dual role of ANGPT1.

Table 1: Inhibitory Effects of ANGPT1 on Tumor Growth

| Cancer Model | ANGPT1 Intervention | Key Findings | P-value | Reference |

| Human Colon Cancer (HT29) Hepatic Metastasis | Stable transfection with ANGPT1 construct | ↓ Tumor Volume | < 0.05 | |

| ↓ Liver Weight | < 0.05 | |||

| ↓ Vessel Count | < 0.01 | |||

| ↓ Tumor Cell Proliferation | < 0.01 | |||

| ↑ Pericyte Coverage | < 0.02 | |||

| Human Squamous Cell Carcinoma (A431) | Overexpression of ANGPT1 | Significant inhibition of tumor growth | - | |

| Human HeLa Cells | ANGPT1 antisense RNA | Slower tumor growth, reduced angiogenesis | - |

Table 2: Promotional Effects of ANGPT1 on Tumor Growth

| Cancer Model | ANGPT1 Intervention | Key Findings | P-value | Reference |

| Human Prostate Cancer (PC3) | Stable transfection with ANGPT1 construct | Enhanced tumor growth | - | |

| Induced sprouting angiogenesis | - | |||

| Ovarian Cancer (SKOV-3ip, OVCAR-3ip) | Overexpression of ANGPT1 | Promoted intraperitoneal cancer progression | - | |

| Reduced survival length of experimental mice | - |

Detailed Experimental Protocols

This section provides methodologies for key experiments used to evaluate the anti-tumor activity of ANGPT1.

In Vivo Xenograft Tumor Model

This protocol is designed to assess the effect of ANGPT1 expression on tumor growth in immunodeficient mice.

-

Cell Line Preparation:

-

Select appropriate human cancer cell lines (e.g., HT29 for inhibition studies, PC3 for promotion studies).

-

Stably transfect cells with a mammalian expression vector containing the full-length cDNA for human ANGPT1.

-

As a control, transfect a parallel set of cells with the corresponding empty vector.

-

Select and expand antibiotic-resistant clones and confirm ANGPT1 expression and secretion via Western Blot or ELISA.

-

-

Animal Model:

-

Use 6-8 week old immunodeficient mice (e.g., athymic nude mice).

-

Allow a one-week acclimatization period.

-

-

Tumor Implantation:

-

Harvest transfected cells during their logarithmic growth phase.

-

Resuspend cells in a sterile, serum-free medium or PBS at a concentration of 5-10 x 10⁶ cells per 100 µL.

-

Inject the cell suspension (100 µL) subcutaneously into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Begin measurements when tumors become palpable.

-

Using digital calipers, measure the tumor length (L) and width (W) two to three times per week.

-

Calculate tumor volume using the formula: Volume = (W² x L) / 2.

-

Monitor animal weight and general health throughout the study.

-

-

Endpoint Analysis:

-

Euthanize mice when tumors in the control group reach a predetermined size (e.g., 1.5 cm³) or after a fixed duration (e.g., 4-6 weeks).

-

Excise tumors, measure their final weight and volume.

-

Divide the tumor tissue: one portion for flash-freezing in liquid nitrogen (for molecular analysis) and the other for fixation in 10% neutral buffered formalin or embedding in OCT compound for immunohistochemistry.

-

Immunohistochemistry for Vessel Analysis

This protocol allows for the visualization and quantification of tumor vasculature.

-

Tissue Sectioning:

-

Prepare 5-10 µm thick sections from formalin-fixed, paraffin-embedded (FFPE) or frozen tumor tissues.

-

-

Antigen Retrieval (for FFPE):

-

Deparaffinize and rehydrate sections.

-

Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).

-

-

Immunofluorescence Staining:

-

Block non-specific binding with 5% normal goat serum for 1 hour.

-

Incubate sections overnight at 4°C with a cocktail of primary antibodies:

-

Rat anti-mouse CD31 (for endothelial cells).

-

Rabbit anti-mouse α-SMA (for pericytes/smooth muscle cells).

-

-

Wash with PBS and incubate for 1 hour with corresponding secondary antibodies conjugated to distinct fluorophores (e.g., Goat anti-Rat Alexa Fluor 488, Goat anti-Rabbit Alexa Fluor 594).

-

Mount coverslips with a mounting medium containing DAPI for nuclear counterstaining.

-

-

Image Acquisition and Analysis:

-

Capture images using a fluorescence or confocal microscope.

-

Quantify microvessel density (MVD) by counting the number of CD31-positive vessels in several high-power fields.

-

Assess vessel maturation by calculating the percentage of CD31-positive vessels that are co-localized with α-SMA-positive pericytes.

-

In Vitro Endothelial Tube Formation Assay

This assay evaluates the direct effect of ANGPT1 on the ability of endothelial cells to form capillary-like structures.

-

Plate Preparation:

-

Thaw Matrigel Basement Membrane Matrix on ice.

-

Add 50 µL of Matrigel to each well of a pre-chilled 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

-

-

Cell Seeding:

-

Harvest human umbilical vein endothelial cells (HUVECs).

-

Resuspend HUVECs in a basal medium at 2-4 x 10⁵ cells/mL.

-

Add the test substance (e.g., recombinant ANGPT1 at various concentrations or conditioned media from ANGPT1-transfected cancer cells) to the cell suspension.

-

Seed 100 µL of the cell suspension into each Matrigel-coated well.

-

-

Incubation and Analysis:

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

-

Monitor the formation of tube-like structures using an inverted light microscope.

-

Capture images and quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.

-

Conclusion and Future Directions

The preliminary evidence on Angiopoietin-1 presents a complex, context-dependent agent in tumor biology. Its capacity to stabilize and normalize tumor vasculature offers a compelling rationale for its therapeutic exploration, potentially in combination with other anti-angiogenic agents or chemotherapy. However, its pro-angiogenic potential in certain tumor microenvironments necessitates caution. Future research should focus on identifying the specific molecular signatures within tumors that dictate their response to ANGPT1. A deeper understanding of the interplay between ANGPT1, ANGPT2, VEGF, and mural cell coverage will be critical for developing effective ANGPT1-targeted cancer therapies.

References

- 1. Targeting Tie2 in the Tumor Microenvironment: From Angiogenesis to Dissemination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Angiopoietin-1 promotes triple-negative breast cancer cell proliferation by upregulating carboxypeptidase A4: ANG1-CPA4 axis promotes TNBC progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

"Angiogenesis agent 1" and VEGF signaling crosstalk

An In-depth Technical Guide to the Crosstalk Between Angiopoietin-1 and VEGF Signaling

Audience: Researchers, scientists, and drug development professionals.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a complex and highly regulated process fundamental to development, tissue repair, and various pathologies. Two of the most critical signaling systems governing this process are orchestrated by Vascular Endothelial Growth Factor (VEGF) and Angiopoietin-1 (Ang-1). While both are potent pro-angiogenic factors, they exert distinct and often complementary effects on the vasculature.[1] VEGF is widely recognized as the primary initiator of angiogenesis, inducing endothelial cell proliferation, migration, and, notably, vascular permeability.[2] In contrast, Ang-1, acting through its endothelial-specific receptor tyrosine kinase Tie2, is a key regulator of vascular maturation, stabilization, and quiescence.[3][4]

The interplay, or "crosstalk," between the VEGF and Ang-1 signaling pathways is a pivotal aspect of vascular biology. Understanding this intricate relationship is paramount for developing effective pro- and anti-angiogenic therapeutic strategies. While VEGF initiates the formation of new, often leaky, vessels, Ang-1 acts to remodel and stabilize this nascent vasculature, promoting the recruitment of perivascular cells and strengthening endothelial cell-cell junctions.[5] This guide provides a detailed examination of the molecular mechanisms underpinning this crosstalk, summarizes key quantitative outcomes, outlines relevant experimental protocols, and visualizes the complex signaling networks.

Core Signaling Pathways

The VEGF-VEGFR2 Signaling Axis

VEGF-A, the most prominent member of the VEGF family, primarily signals through the VEGF Receptor 2 (VEGFR2), a receptor tyrosine kinase expressed on endothelial cells. Ligand binding induces receptor dimerization and autophosphorylation, creating docking sites for various signaling adaptors and enzymes. This initiates a cascade of downstream pathways, including:

-

PI3K/Akt Pathway: Promotes endothelial cell survival and nitric oxide (NO) production.

-

PLCγ/PKC Pathway: Increases intracellular calcium, leading to NO production and contributing to vascular permeability.

-

MAPK/ERK Pathway: Drives endothelial cell proliferation and migration.

-

Src Family Kinases: A key mediator of VEGF-induced vascular permeability through the phosphorylation and subsequent internalization of VE-cadherin, a critical component of endothelial adherens junctions.

Figure 1. Simplified VEGF-VEGFR2 signaling pathway.

The Angiopoietin-1-Tie2 Signaling Axis

Ang-1 signals through the Tie2 receptor, which is also predominantly expressed on endothelial cells. In contrast to VEGF, Ang-1 promotes vascular stability. Binding of multimeric Ang-1 clusters and activates Tie2 receptors, leading to the activation of downstream pathways that strengthen endothelial cell junctions and promote association with pericytes. Key downstream pathways include:

-

PI3K/Akt Pathway: Similar to VEGF signaling, this pathway is strongly activated by Ang-1 and is a major mediator of its pro-survival effects.

-

Dok-R/NCK/PAK Pathway: This pathway is involved in mediating Ang-1-induced endothelial cell migration.

-

Rho Family GTPases: Ang-1 activates RhoA, which in turn activates mDia. This complex plays a crucial role in stabilizing cell junctions and counteracting VEGF-induced permeability.

Figure 2. Simplified Angiopoietin-1-Tie2 signaling pathway.

Molecular Mechanisms of Signaling Crosstalk

The interaction between Ang-1 and VEGF signaling is not merely additive but involves intricate molecular crosstalk at multiple levels, leading to a synergistic and refined angiogenic output.

Antagonism at the Level of Vascular Permeability

A primary point of crosstalk is the opposing regulation of vascular permeability. VEGF induces permeability by activating Src, which phosphorylates VE-cadherin, leading to its internalization and the disruption of adherens junctions. Ang-1 potently counteracts this effect.

The mechanism involves Ang-1/Tie2-mediated activation of RhoA and the formin protein mDia. The activated mDia associates with Src, effectively sequestering it and preventing it from being activated by VEGF-VEGFR2 signaling. This sequestration preserves the integrity of VE-cadherin at the cell junctions, thus maintaining the endothelial barrier function even in the presence of VEGF. Another Rho GEF, Syx, is recruited to cell junctions by Ang-1 to promote integrity, a process that is reversed by VEGF.

Convergence on Downstream Pro-Survival Pathways

Both Ang-1 and VEGF signaling pathways converge on the PI3K/Akt signaling cascade, which is a critical hub for promoting endothelial cell survival and protecting against apoptosis. This convergence explains the potent synergistic effect of the two factors in promoting the survival of newly forming vessels. Ang-1-activated Akt can lead to the phosphorylation and inhibition of the pro-apoptotic transcription factor FKHR (Foxo1), which also regulates the expression of Angiopoietin-2 (Ang-2), a natural antagonist of Ang-1.

Transcriptional Regulation

There is evidence of transcriptional interplay between the two systems. The Ang-1-Tie2 pathway can participate in the transcriptional activation of VEGF genes, suggesting a positive feedback loop. This highlights a coordinated expression program where the vessel stabilization factor (Ang-1) can ensure the availability of the vessel sprouting factor (VEGF).

Crosstalk via Vascular Endothelial-Phosphotyrosine Phosphatase (VE-PTP)

VE-PTP is an endothelial-specific phosphatase that associates with both Tie2 and VEGFR2. It plays a crucial role in modulating the phosphorylation status, and thus the activity, of these receptors. VE-PTP can dephosphorylate Tie2, acting as a negative regulator of Ang-1 signaling. Conversely, its interaction with the VEGF/VEGFR2 pathway can influence Tie2 activity, adding another layer of regulatory crosstalk.

Figure 3. Key crosstalk mechanisms between Ang-1 and VEGF pathways.

Functional Consequences & Quantitative Data

The combination of Ang-1 and VEGF results in a superior angiogenic phenotype compared to either factor alone, characterized by vessels that are both numerous and mature. While VEGF alone can produce a high density of tortuous, leaky vessels, the addition of Ang-1 promotes the formation of a more organized, stable, and functional vascular network.

Quantitative Data from Preclinical Models

Data from preclinical studies, particularly in the context of therapeutic angiogenesis for myocardial infarction (MI), provides quantitative evidence for this synergy.

Table 1: Effects of AAV-mediated Ang-1 and VEGF Co-expression in a Porcine MI Model Data extracted from a study on porcine myocardial infarction 8 weeks post-treatment.

| Parameter | Saline Control | LacZ Control | VEGF/Ang-1 Co-expression |

|---|---|---|---|

| Vascular Density (Infarct Zone) | |||

| Capillaries/mm² | 22 ± 8.7 | 23 ± 8.6 | 48 ± 8.3 |

| α-SMA+ Vessels/mm² | 8 ± 4.4 | 9 ± 4.6 | 15 ± 4.2 |

| Vascular Density (Peri-Infarct Zone) | |||

| Capillaries/mm² | 60 ± 13.9 | 59 ± 16 | 92 ± 15.5 |

| α-SMA+ Vessels/mm² | 18 ± 5.4 | 19 ± 6.7 | 28 ± 10.1 |

| Cell Proliferation & Apoptosis | |||

| Ki67+ Cardiomyocytes (%) | 4 ± 1.1 | 3 ± 0.8 | 14 ± 2.2 |

| Apoptotic Cardiomyocytes (Infarct, %) | 53 ± 7.9 | 56 ± 10.1 | 33 ± 5.7 |

| Apoptotic Cardiomyocytes (Peri-Infarct, %) | 27 ± 6.7 | 25 ± 6.3 | 13 ± 3.3 |

Table 2: Effects of Ang-1 and VEGF on Vascular Leakage In Vivo Data conceptualized from Evans blue permeability assays.

| Treatment Group | Relative Evans Blue Extravasation (Fold Change vs. Control) |

|---|---|

| PBS Control | 1.0 |

| VEGF | ~3.0 - 4.0 |

| Ang-1 | ~0.8 - 1.0 |

| VEGF + Ang-1 | ~1.2 - 1.5 |

These tables clearly demonstrate that the co-expression of VEGF and Ang-1 leads to a significant increase in both small capillaries and more mature, α-SMA-coated arterioles. Furthermore, this combination enhances cardiomyocyte proliferation and dramatically reduces apoptosis in ischemic tissue, leading to improved cardiac function. The data also illustrates Ang-1's ability to counteract VEGF-induced hyperpermeability.

Key Experimental Protocols

Investigating the crosstalk between Ang-1 and VEGF requires a combination of in vitro and in vivo assays to probe molecular mechanisms and physiological outcomes.